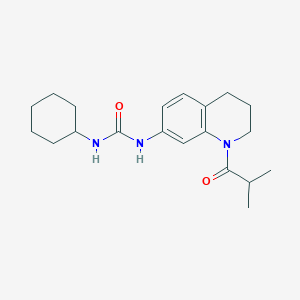

1-Cyclohexyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

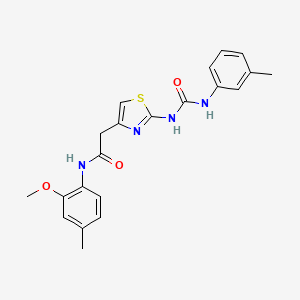

Synthesis of Heterocyclic Compounds

The facile synthesis of tetrahydropyrimidoquinoline derivatives demonstrates the potential of utilizing cyclohexanone derivatives in the generation of complex heterocyclic frameworks (Elkholy & Morsy, 2006). This methodology highlights the reactivity of such compounds towards various reagents, enabling the formation of compounds with potential antimicrobial activity.

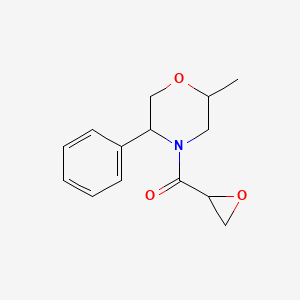

Cyclization Reactions

Cyclization of urea derivatives to yield benzazepine and quinazoline derivatives is another application, illustrating the versatility of these compounds in constructing bicyclic and tricyclic systems (Gast, Schmutz, & Sorg, 1977). These reactions are crucial for synthesizing compounds with potential biological activities.

Rearrangement Reactions

The nitrile carboxamide rearrangement to form cyclohexenyl-urea derivatives opens pathways to synthesize various heterocyclic compounds, further diversifying the chemical space accessible from cyclohexanone and urea derivatives (Bischoff, Schroeder, & Gründemann, 1982).

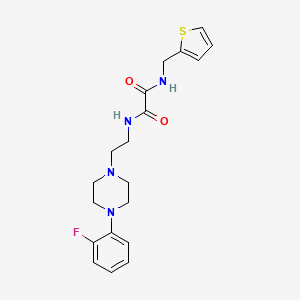

Enantioselective Synthesis

Chiral sulfinamidourea catalyzed reactions for the enantioselective synthesis of tetrahydroisoquinolines showcase the utility of urea derivatives in asymmetric synthesis, producing compounds that are structurally similar to natural products and pharmaceuticals (Xu, Zhang, & Jacobsen, 2014).

Novel Antagonists and Biological Agents

Urea derivatives have been explored as potent antagonists for biological receptors, such as TRPV1, indicating their potential in therapeutic applications, particularly in pain management and cancer treatment (Schmidt et al., 2011). Additionally, their application in the search for new indolizine derivatives through cycloaddition reactions highlights their role in discovering novel compounds with possible pharmacological activities (Caira et al., 2014).

Propriétés

IUPAC Name |

1-cyclohexyl-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2/c1-14(2)19(24)23-12-6-7-15-10-11-17(13-18(15)23)22-20(25)21-16-8-4-3-5-9-16/h10-11,13-14,16H,3-9,12H2,1-2H3,(H2,21,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHSZJXXXBMSST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2E)-2-Benzylidenehydrazinyl]-7-[(3-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2359015.png)

![[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2359017.png)

![6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2359022.png)

![N-{3-[([3-(acetylamino)benzyl]{[2-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide](/img/structure/B2359028.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2359029.png)

![6-(4-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2359030.png)